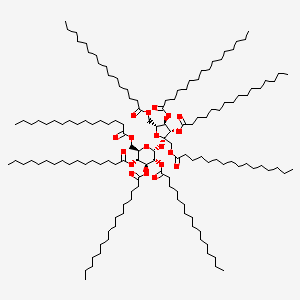
Sucrose octapalmitate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sucrose octapalmitate: is a chemical compound derived from sucrose, where all eight hydroxyl groups of the sucrose molecule are esterified with palmitic acidIt is characterized by its high molecular weight and its unique physicochemical properties, which make it useful in various applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sucrose octapalmitate can be synthesized through the esterification of sucrose with palmitic acid. The reaction typically involves the use of a catalyst, such as sodium acetate, and is carried out at elevated temperatures. The process is exothermic and requires careful control of reaction conditions to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous process technology, where sucrose is reacted with palmitic acid in the presence of a catalyst. The reaction is carried out in a packed-bed reactor, which allows for efficient conversion and high yield of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: Sucrose octapalmitate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis of this compound can be catalyzed by acids or enzymes, leading to the formation of sucrose and palmitic acid .
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Substitution: Nucleophilic reagents under basic conditions.
Major Products:
Hydrolysis: Sucrose and palmitic acid.
Oxidation: Oxidized derivatives of sucrose and palmitic acid.
Substitution: Substituted sucrose derivatives.
Applications De Recherche Scientifique
Chemistry: Sucrose octapalmitate is used as a model compound in studies of esterification and hydrolysis reactions. Its unique structure makes it an ideal candidate for investigating the mechanisms of these reactions .
Biology: In biological research, this compound is used to study the effects of esterified sugars on cellular processes. It has been shown to influence cell membrane properties and signaling pathways .
Medicine: It is also being investigated for its potential use in controlled-release formulations .
Industry: In the industrial sector, this compound is used as an emulsifier and stabilizer in various products, including cosmetics and food additives. Its ability to form stable emulsions makes it valuable in the formulation of creams, lotions, and other personal care products .
Mécanisme D'action
The mechanism of action of sucrose octapalmitate involves its interaction with cellular membranes and proteins. The esterified palmitic acid chains can insert into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport .
Molecular Targets and Pathways: this compound targets cell membrane components and can modulate the activity of membrane-bound enzymes and receptors. It has been shown to influence pathways involved in lipid metabolism and cellular signaling .
Comparaison Avec Des Composés Similaires
Sucrose octaacetate: Another sucrose polyester, where the hydroxyl groups are esterified with acetic acid.
Sucrose octastearate: A compound similar to sucrose octapalmitate, but with stearic acid instead of palmitic acid.
Uniqueness: this compound is unique due to its specific esterification with palmitic acid, which imparts distinct physicochemical properties compared to other sucrose polyesters. Its long-chain fatty acid esters provide unique solubility and emulsification characteristics, making it particularly useful in applications requiring stable emulsions and biocompatibility .
Propriétés
Numéro CAS |
39024-75-4 |
|---|---|
Formule moléculaire |
C140H262O19 |
Poids moléculaire |
2249.6 g/mol |
Nom IUPAC |
[(2R,3R,4S,5R,6R)-6-[(2S,3S,4R,5R)-3,4-di(hexadecanoyloxy)-2,5-bis(hexadecanoyloxymethyl)oxolan-2-yl]oxy-3,4,5-tri(hexadecanoyloxy)oxan-2-yl]methyl hexadecanoate |
InChI |
InChI=1S/C140H262O19/c1-9-17-25-33-41-49-57-65-73-81-89-97-105-113-126(141)149-121-124-134(153-129(144)116-108-100-92-84-76-68-60-52-44-36-28-20-12-4)136(155-131(146)118-110-102-94-86-78-70-62-54-46-38-30-22-14-6)137(156-132(147)119-111-103-95-87-79-71-63-55-47-39-31-23-15-7)139(152-124)159-140(123-151-128(143)115-107-99-91-83-75-67-59-51-43-35-27-19-11-3)138(157-133(148)120-112-104-96-88-80-72-64-56-48-40-32-24-16-8)135(154-130(145)117-109-101-93-85-77-69-61-53-45-37-29-21-13-5)125(158-140)122-150-127(142)114-106-98-90-82-74-66-58-50-42-34-26-18-10-2/h124-125,134-139H,9-123H2,1-8H3/t124-,125-,134-,135-,136+,137-,138+,139-,140+/m1/s1 |
Clé InChI |
WJPZXFWMBSJTPE-PISRTDAGSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


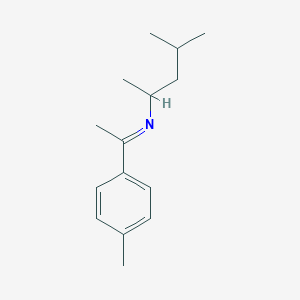
![1-Fluoro-4-[(1R,2R)-2-methylcyclopropyl]benzene](/img/structure/B13815844.png)
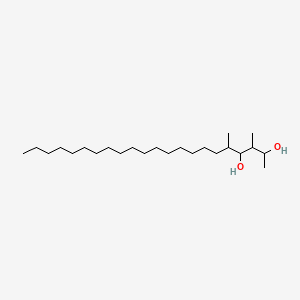


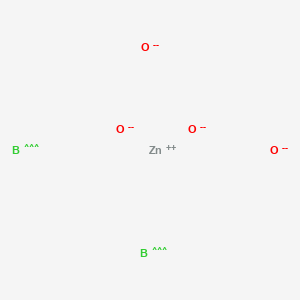
![Acetamide, N-[2-[4-(acetyloxy)-3-methoxyphenyl]ethyl]-](/img/structure/B13815888.png)
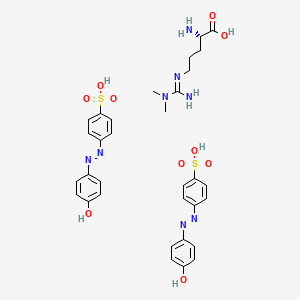

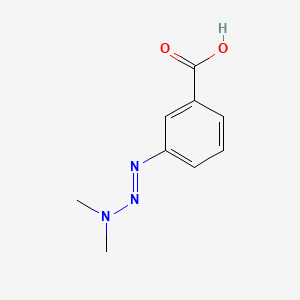
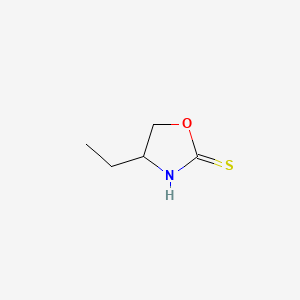
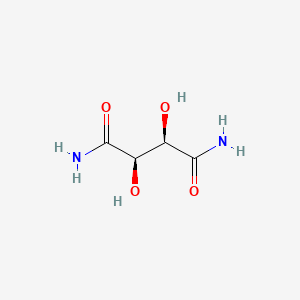
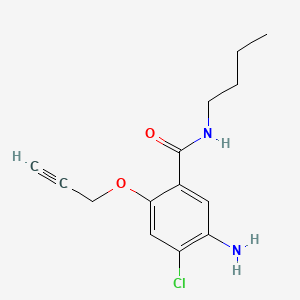
![1,2-Dihydro-1,10-dimethylanthra[2,1-b]furan-4,5-dione](/img/structure/B13815927.png)
